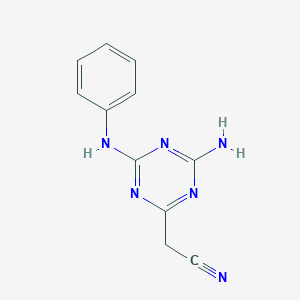

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile

Description

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is a 1,3,5-triazine derivative featuring an anilino (phenylamino) group at position 6 and an acetonitrile substituent at position 2 of the triazine core. Its molecular formula is C₁₁H₁₁N₇, with a molecular weight of 241.26 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing hybrid molecules with cytotoxic and antitumor activities . The acetonitrile group provides a reactive site for further functionalization, enabling the creation of coumarin-triazine hybrids and other pharmacologically relevant derivatives .

Propriétés

IUPAC Name |

2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDAGWKSEJVISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429352 | |

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99845-72-4 | |

| Record name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sequential Substitution from Cyanuric Chloride

The most established method for preparing (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile involves a stepwise approach starting from cyanuric chloride. This sequential nucleophilic substitution strategy proceeds through well-defined intermediates:

Step 1: Preparation of 2,4-dichloro-6-anilino-1,3,5-triazine

In this initial step, a solution of aniline (1 equivalent) in acetone is added dropwise at 0°C to a mixture of cyanuric chloride (1 equivalent) in acetone, followed by the addition of sodium bicarbonate (1.5 equivalents) in water. The reaction mixture is maintained at 0-5°C for approximately 2-3 hours to ensure selective mono-substitution. This temperature control is critical, as higher temperatures can lead to multiple substitutions and reduced selectivity.

Step 2: Preparation of 2-chloro-4-amino-6-anilino-1,3,5-triazine

The mono-substituted product from Step 1 is then reacted with ammonia or an ammonia source at room temperature for 4-6 hours. This substitution occurs at a more activated position due to the electron-donating effect of the introduced anilino group. According to synthetic procedures for similar compounds, this reaction typically proceeds in acetone/water mixtures with moderate to good yields.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has transformed the synthesis of triazine derivatives by significantly accelerating reactions, improving yields, and enhancing selectivity. For the synthesis of this compound, microwave-assisted conditions offer particular advantages:

Accelerated Reaction Times : Traditional heating methods might require several hours for complete substitution, whereas microwave irradiation can reduce this to minutes. For example, the reaction of chloro-triazine intermediates with various nucleophiles under microwave conditions (130°C, 300W) can be completed in 10-15 minutes, compared to 8-12 hours with conventional heating.

Improved Yields : Studies on related triazine derivatives have shown that microwave irradiation can increase yields by 10-15% compared to conventional heating methods.

A typical microwave-assisted protocol for the final step might involve:

- Combining 2-chloro-4-amino-6-anilino-1,3,5-triazine with a cyanomethyl nucleophile in an appropriate solvent (acetonitrile or DMF)

- Irradiating at 100-130°C (300-500W) for 10-15 minutes

- Cooling and conventional workup procedures

One-Pot Sequential Methods

Modern synthetic strategies aim to reduce the number of isolation and purification steps by employing one-pot sequential methodologies. For this compound, a one-pot approach might involve:

- Addition of aniline to cyanuric chloride at 0-5°C in acetone/water with sodium bicarbonate

- After completion (2-3 hours, monitored by TLC), addition of excess ammonia solution at room temperature

- After completion of the second substitution (4-6 hours), addition of a cyanomethyl nucleophile and heating to 60-80°C for 8-12 hours

This approach eliminates the need for isolation of intermediates, potentially increasing the overall yield and reducing waste generation.

Comparative Analysis of Preparation Methods

The following table provides a detailed comparison of the various preparation methods for this compound:

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations | Approximate Yield (%) |

|---|---|---|---|---|---|

| Traditional Stepwise | Cyanuric chloride, Aniline, NH₃, Cyanomethyl source | 1. 0-5°C, 2-3h 2. RT, 4-6h 3. 60-80°C, 8-12h |

Well-established Predictable Scalable |

Time-consuming Multiple isolation steps |

45-60 |

| Via Methoxy Intermediates | 2-Amino-4,6-dimethoxy-1,3,5-triazine, Aniline, Cyanomethyl source | 1. RT to 50°C, 4-6h 2. 60-80°C, 6-8h |

Milder conditions Higher selectivity |

Less common starting material | 50-65 |

| Microwave-Assisted | Same as Traditional Stepwise | 1. 0-5°C, 2-3h 2. RT, 4-6h 3. MW: 130°C, 10-15min |

Significantly faster final step Potentially higher yields |

Requires specialized equipment | 60-75 |

| One-Pot Sequential | Cyanuric chloride, Aniline, NH₃, Cyanomethyl source | Single vessel: 1. 0-5°C, 2-3h 2. RT, 4-6h 3. 60-80°C, 8-12h |

No isolation of intermediates Reduced waste |

Reaction monitoring more challenging | 55-65 |

| Biguanide Method | N-Phenyl biguanide derivatives | Cyclization conditions followed by functionalization | Different disconnection approach Potentially fewer steps |

Less well-established for this specific target | 40-55 |

Reaction Mechanism Considerations

Nucleophilic Substitution on 1,3,5-Triazine Ring

The preparation of this compound involves successive nucleophilic aromatic substitution (SNAr) reactions on the triazine ring. The mechanism proceeds as follows:

- Nucleophilic attack by the amine (aniline in the first step, ammonia in the second step) on the electron-deficient carbon bearing the chlorine

- Formation of a Meisenheimer complex intermediate

- Elimination of chloride to restore aromaticity

The reactivity of the chlorine atoms decreases with each substitution due to the electron-donating nature of the incoming amino groups, which explains why higher temperatures are generally required for the later substitution steps.

Optimization Strategies for Improved Yields

Temperature and Time Optimization

Careful control of reaction temperature and time can significantly impact the yield and purity:

- First Substitution (Aniline) : Maintaining temperature between 0-5°C is crucial to prevent di-substitution.

- Second Substitution (Ammonia) : Room temperature is generally sufficient, with reaction times of 4-6 hours.

- Third Substitution (Acetonitrile Moiety) : This step typically requires elevated temperatures (60-80°C) and longer reaction times (8-12 hours). Microwave irradiation can significantly reduce the time to 10-15 minutes.

Solvent Effects

The choice of solvent can significantly impact reaction efficiency:

- Acetone/Water : Commonly used for the first two substitution steps, providing a good balance of reactivity and selectivity

- Acetonitrile : Often preferred for the introduction of the acetonitrile moiety due to its higher boiling point and compatibility with the reaction

- Dichloromethane : Effective for reactions involving sensitive intermediates, as observed in related triazine syntheses

Base Selection

The choice of base can influence both reaction rate and selectivity:

- Sodium Bicarbonate : Commonly used for the first substitution step, providing mild conditions to prevent over-substitution

- Potassium Carbonate : Stronger than sodium bicarbonate, often used for the second and third substitution steps

- Tertiary Amines : These organic bases are particularly useful for the introduction of the acetonitrile moiety

Purification and Characterization

Purification Methods

Purification of this compound and its intermediates typically involves:

- Recrystallization : Ethanol, ethyl acetate, or methanol are commonly used solvents for recrystallization, often yielding crystalline products with >95% purity.

- Column Chromatography : For more challenging purifications, silica gel chromatography using gradient elution can be employed.

- Filtration and Washing : Simple workup procedures involving filtration and washing with appropriate solvents can often provide sufficiently pure material for subsequent steps.

Analytical Characterization

Characterization of this compound typically includes:

- Melting Point : The compound typically exhibits a defined melting point, providing a quick purity check.

- NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for structure confirmation.

- IR Spectroscopy : Characteristic bands include C≡N stretching (around 2200 cm⁻¹), C=N stretching (1550-1650 cm⁻¹), and NH stretching (3300-3500 cm⁻¹).

- Mass Spectrometry : Typically shows the molecular ion peak corresponding to the expected molecular weight of 226.24 g/mol.

Related Derivatives and Modifications

Research on related compounds has demonstrated that structural modifications of this compound can lead to derivatives with enhanced properties or targeted functionalities:

Toluidino Derivatives : Replacing the anilino group with p-toluidino results in [4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]acetonitrile, which has been reported in the literature with full characterization data.

Dimethylamino Derivatives : Incorporation of dimethylamino groups in place of the amino function has been explored in related systems.

Extended Conjugation Systems : Reaction with p-nitrosodimethylaniline has been shown to produce 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, which exhibit interesting biological properties.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and anilino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger conjugated systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium carbonate are commonly used.

Cyclization: Catalysts like Lewis acids and solvents such as dichloroethane are often employed.

Coupling: Palladium catalysts and ligands are typically used in these reactions

Major Products: The major products formed from these reactions include substituted triazines, fused heterocycles, and extended aromatic systems .

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

- Anticancer Activity : Research indicates that triazine derivatives can inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression. For example, specific analogs of this compound have demonstrated significant antitumor efficacy in vivo studies.

- Antimicrobial Properties : Certain derivatives exhibit activity against resistant bacterial strains such as vancomycin-resistant Enterococcus faecalis (VRE), highlighting its potential as an antimicrobial agent.

Materials Science

The compound is utilized in the development of advanced materials due to its stability and electronic properties. It plays a role in:

- Polymer Synthesis : The unique electronic properties of this compound allow it to be incorporated into polymers for enhanced performance.

- Dyes and Pigments : Its structural characteristics make it suitable for applications in dye chemistry, contributing to the development of colorants with improved stability and lightfastness.

Chemical Biology

In chemical biology, this compound acts as a probe for bioorthogonal chemistry. It is used for:

- Labeling Biomolecules : The compound can be modified to facilitate the tracking of biomolecules within biological systems.

- Signal Modulation : By interacting with specific molecular targets such as enzymes and receptors, it can modulate signal transduction pathways that affect cellular functions.

Antitumor Efficacy

A study demonstrated that certain triazine compounds related to this compound exhibited notable antitumor efficacy across various cancer models when administered through different routes (oral or intravenous).

Inhibition of Carbonic Anhydrases

Another investigation revealed that several derivatives effectively inhibited hCA IX with IC50 values in the low nanomolar range (e.g., 4.4 nM for one derivative). This inhibition is critical for targeting tumor metabolism and represents a promising therapeutic approach.

Mécanisme D'action

The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 6 of the triazine ring:

| Compound Name | Substituent at Position 6 | Substituent at Position 4 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile | Anilino (C₆H₅NH) | Amino (NH₂) | C₁₁H₁₁N₇ | 241.26 |

| 2-(4-Amino-6-morpholino-1,3,5-triazin-2-yl)acetonitrile | Morpholino | Amino | C₉H₁₂N₆O | 220.23 |

| 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]acetonitrile | Piperidinyl | Amino | C₁₀H₁₄N₆ | 218.26 |

| {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile | 4-Methylanilino | Amino | C₁₂H₁₂N₆ | 240.26 |

| 4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]ACETONITRILE | Dimethylamino | Amino | C₇H₁₀N₆ | 178.19 |

Key Observations :

- Polarity: Morpholino derivatives (e.g., C₉H₁₂N₆O) exhibit higher polarity due to the oxygen atom in the morpholine ring, enhancing solubility in polar solvents compared to aromatic substituents like anilino .

- Steric Effects: Bulky substituents (e.g., 4-methylanilino) may hinder reactivity at the triazine core, whereas smaller groups (e.g., dimethylamino) facilitate faster derivatization .

Trends :

- Morpholino derivatives achieve moderate yields (~48%), while piperidinyl analogs show slightly lower efficiency (~47%) .

- Hybrid molecules (e.g., coumarin-triazines) exhibit variable yields (21–61%), with instability in protic solvents limiting purification options .

Physicochemical Properties

Melting Points and Stability:

- Morpholino derivatives (e.g., 164–165°C) have higher melting points than piperidinyl analogs (126–127°C), likely due to enhanced crystallinity from hydrogen bonding .

- Imino-coumarin hybrids (216–233°C) demonstrate superior thermal stability but decompose during silica gel chromatography, indicating sensitivity to acidic conditions .

Spectroscopic Data:

- IR Spectroscopy : All compounds show characteristic nitrile (C≡N) stretches at ~2258 cm⁻¹ and triazine ring vibrations at ~1650 cm⁻¹ .

- ¹H-NMR: Aromatic protons in anilino derivatives resonate at δ 6.95–7.60 ppm, while morpholino protons appear as multiplets at δ 3.55–3.75 ppm .

Anticancer and Cytotoxic Potency:

| Compound | Biological Target | Activity (GI₅₀) |

|---|---|---|

| 2-[4-Amino-6-(4-phenylpiperazinyl)-triazin-2-yl]acetonitrile derivative (Compound 19) | Melanoma MALME-3M cells | 3.3 × 10⁻⁸ M |

| Coumarin-triazine hybrids (e.g., Compound 6) | Leukemia CCRF-CEM cells | IC₅₀ = 0.8–2.5 μM |

Mechanistic Insights :

- Phenylpiperazinyl derivatives (e.g., Compound 19) show nanomolar potency, likely due to improved cellular uptake from lipophilic substituents .

- Coumarin hybrids exhibit dual mechanisms: intercalation into DNA (coumarin moiety) and kinase inhibition (triazine core) .

Activité Biologique

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring with various substituents, including an amino group and an anilino group, which contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound in medicinal chemistry.

The molecular formula of this compound is CHN, with a molecular weight of 201.225 g/mol. Its physical properties include:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and cellular receptors. This compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access and modulating signal transduction pathways that affect cellular functions .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activities. For instance, studies have shown that triazine derivatives can inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression . The structure–activity relationship (SAR) studies highlight that specific substituents enhance anticancer efficacy .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown potential antimicrobial properties. For example, certain derivatives demonstrated activity against vancomycin-resistant Enterococcus faecalis (VRE), indicating its potential as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study involving a series of triazine compounds demonstrated that specific analogs exhibited notable antitumor efficacy in vivo. Compound 10 from the study showed significant activity against various cancer models when administered orally or intravenously .

- Inhibition of Carbonic Anhydrases : Another investigation revealed that several triazine derivatives effectively inhibited hCA IX with IC values in the low nanomolar range (e.g., 4.4 nM for one derivative). This inhibition is crucial for targeting tumor metabolism .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the triazine ring. This structural feature imparts distinct electronic properties and reactivity compared to other triazine derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Compound A Structure | Antitumor |

| Compound B | Compound B Structure | Antimicrobial |

| This compound | Target Compound Structure | Anticancer & Antimicrobial |

Q & A

Q. What are the common synthetic routes for (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile, and what reagents/conditions are typically employed?

The compound is synthesized via condensation reactions using reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl morpholinium chloride (DMT-MM) or carbodiimides (e.g., DCC) in polar aprotic solvents like acetonitrile or DMF. Reaction temperatures range from 0°C to 50°C, with yields optimized by adjusting stoichiometry and reaction time (12–24 hours) .

| Reagent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| DMT-MM | Acetonitrile | 0–25°C | 70–85% |

| DCC | DMF | 25–50°C | 60–75% |

| HATU | THF | RT | 65–80% |

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : and NMR identify amine, acetonitrile, and triazine proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] = 241.1312) confirms molecular formula (CHN) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) resolve impurities and degradation products .

Q. How does the reactivity of the acetonitrile and triazine moieties influence derivatization?

The acetonitrile group undergoes nucleophilic addition (e.g., with amines or thiols), while the triazine core participates in substitution reactions at the chloro- or amino sites. For example, the 4-amino group can be acylated or alkylated to generate prodrugs or analogs with enhanced solubility .

Advanced Research Questions

Q. What eco-friendly synthesis strategies have been developed for this compound?

Ultrasound-assisted synthesis reduces reaction times (from 24h to 4–6h) and improves yields (85–92%) by enhancing reagent diffusion. Solvent-free conditions or biodegradable solvents (e.g., ethyl lactate) are also explored to minimize environmental impact .

Q. How is this compound utilized in electrocatalytic applications?

When incorporated into 2D metal coordination polymers (e.g., with Ni or Fe), the triazine-imide ligand enhances oxygen evolution reaction (OER) activity. Electrochemical tests in 1M KOH show overpotentials as low as 290 mV at 10 mA/cm, attributed to improved charge transfer and surface area .

Q. What analytical challenges arise in quantifying trace metabolites or degradation products?

LC-MS/MS with multiple reaction monitoring (MRM) is critical for detecting low-abundance metabolites (e.g., hydrolyzed acetonitrile derivatives). Matrix effects in biological samples require isotope-labeled internal standards (e.g., -labeled analogs) for accurate quantification .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in enzyme inhibition data (e.g., IC values for mTOR vs. PI3K-γ) often stem from assay conditions (e.g., ATP concentration, pH). Meta-analyses comparing structural analogs (Tanimoto coefficient >0.85) and computational docking (e.g., AutoDock Vina) help clarify structure-activity relationships .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : SwissADME and ProTox-II estimate bioavailability (e.g., 65% intestinal absorption) and toxicity (e.g., hepatotoxicity risk).

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model interactions with target enzymes (e.g., PI3K-γ) to optimize binding free energy (ΔG ≤ -9.5 kcal/mol) .

Methodological Recommendations

- Synthetic Optimization : Use DMT-MM in acetonitrile for higher yields and lower byproduct formation compared to DCC .

- Data Validation : Cross-validate NMR assignments with - HMBC to resolve overlapping triazine signals .

- Contradiction Mitigation : Standardize bioassay protocols (e.g., fixed ATP at 1 mM) and publish raw datasets for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.